molecular formula C19H18N2O2 B1332443 5-Methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid ethyl ester CAS No. 7189-04-0

5-Methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid ethyl ester

Cat. No.: B1332443
CAS No.: 7189-04-0
M. Wt: 306.4 g/mol
InChI Key: VCPCQJHHHVITQW-UHFFFAOYSA-N
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Description

5-Methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid ethyl ester is a heterocyclic compound belonging to the pyrazole family Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid ethyl ester typically involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, converting the ester group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Halogenated or nitro-substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, 5-Methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid ethyl ester is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for developing new therapeutic agents.

Medicine

In medicine, derivatives of this compound have shown promise in the treatment of various diseases, including cancer and inflammatory conditions. Its structural features enable it to bind to specific enzymes and receptors, modulating their activity.

Industry

In the industrial sector, this compound is used in the synthesis of agrochemicals and dyes. Its stability and reactivity make it suitable for large-scale production processes.

Mechanism of Action

The mechanism of action of 5-Methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid ethyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to changes in cellular processes. For example, it may inhibit enzymes involved in inflammation, reducing the production of pro-inflammatory mediators.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Diphenyl-1H-pyrazole-4-carboxylic acid ethyl ester
  • 5-Methyl-1-phenyl-1H-pyrazole-4-carboxylic acid ethyl ester
  • 1,3-Diphenyl-1H-pyrazole-4-carboxylic acid methyl ester

Uniqueness

5-Methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid ethyl ester is unique due to the presence of both methyl and phenyl groups, which influence its reactivity and biological activity. The combination of these substituents enhances its potential as a versatile intermediate in synthetic chemistry and as a pharmacologically active compound.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique features compared to similar compounds

Properties

IUPAC Name

ethyl 5-methyl-1,3-diphenylpyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2/c1-3-23-19(22)17-14(2)21(16-12-8-5-9-13-16)20-18(17)15-10-6-4-7-11-15/h4-13H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCPCQJHHHVITQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=C1C2=CC=CC=C2)C3=CC=CC=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40353547
Record name Ethyl 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40353547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7189-04-0
Record name Ethyl 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40353547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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